6-Isopentenyloxyisobergapten
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15(19-3)11-4-5-13(18)22-14(11)12-7-9-20-16(12)17/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYROBYWPUVLPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C3=C1OC=C3)OC(=O)C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178824 | |
| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24099-29-4 | |
| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Advanced Extraction and Chromatographic Isolation Techniques
High-Resolution Chromatographic Separations for Furanocoumarins
Achieving high-resolution separation of closely related furanocoumarins requires careful optimization of chromatographic conditions. For the analysis of furanocoumarins in Heracleum species, reversed-phase HPLC is a common and effective method. nih.govmdpi.com
A typical setup involves a C18 column, which provides a non-polar stationary phase. The mobile phase often consists of a gradient mixture of an aqueous component, such as water with a small percentage of formic acid to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of compounds with a wide range of polarities.
For instance, a study on the furanocoumarin content in Heracleum dissectum utilized an HPLC system with a gradient of acetonitrile in water (both containing 0.1% formic acid) to achieve separation. nih.gov The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, which is useful for the identification of different furanocoumarins based on their characteristic UV spectra. nih.gov
For even higher resolution and sensitivity, UHPLC-MS is employed. The smaller particle size of the stationary phase in UHPLC columns leads to sharper peaks and better separation of complex mixtures in a shorter amount of time. When coupled with a mass spectrometer, this technique not only separates the compounds but also provides mass-to-charge ratio information, which is invaluable for their identification and quantification. mdpi.com
The table below summarizes typical parameters used in high-resolution chromatographic separations of furanocoumarins from Heracleum species.
| Parameter | HPLC | UHPLC-MS |
| Column | C18 | C18 |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Elution | Gradient | Gradient |
| Detector | Photodiode Array (PDA) | Mass Spectrometer (MS) |
| Flow Rate | ~1.0 mL/min | ~0.2-0.5 mL/min |
Biosynthetic Pathways and Enzymatic Mechanisms
General Biosynthesis of Angular Furanocoumarins
Angular furanocoumarins are characterized by a furan (B31954) ring fused to the 7 and 8 positions of a coumarin (B35378) (benzo-α-pyrone) nucleus. Their biosynthesis is a multi-step process beginning with a simple coumarin precursor and involving key prenylation and cyclization reactions. nih.govresearchgate.net The pathway diverges from that of linear furanocoumarins at the initial prenylation step. oup.com
The journey to all furanocoumarins begins with umbelliferone (B1683723) (7-hydroxycoumarin). rjpbr.com Umbelliferone is itself a product of the phenylpropanoid pathway, derived from the amino acid L-phenylalanine. rjpbr.comresearchgate.net Phenylalanine is converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. researchgate.netresearchgate.net Subsequent enzymatic steps, including ortho-hydroxylation catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H), lead to the formation of 2,4-dihydroxycinnamic acid, which spontaneously cyclizes via lactonization to form the umbelliferone core. nih.govnih.govnih.gov This simple coumarin serves as the crucial branch-point intermediate, accepting a prenyl group to enter the diverse furanocoumarin biosynthetic pathways. rjpbr.comnih.gov
The defining step that directs biosynthesis towards the angular furanocoumarin scaffold is the attachment of a C5 isoprenoid unit, dimethylallyl pyrophosphate (DMAPP), to the C-8 position of the umbelliferone ring. nih.govnih.gov This reaction is catalyzed by a specific prenyltransferase (PT) known as umbelliferone 8-prenyltransferase (U8PT). nih.gov The product of this C-prenylation is osthenol (B192027) (8-dimethylallylumbelliferone). oup.comnih.gov
Following prenylation, the furan ring is constructed in a two-step process catalyzed by cytochrome P450 monooxygenases. First, osthenol is converted into the dihydrofuranocoumarin intermediate, (+)-columbianetin, by columbianetin (B30063) synthase. nih.govnih.gov Subsequently, another P450 enzyme, angelicin (B190584) synthase, catalyzes the dehydrogenation of (+)-columbianetin to form angelicin, the parent compound of all angular furanocoumarins. nih.govnih.gov Further structural diversity is then achieved through subsequent hydroxylation and O-alkylation reactions on the angelicin core. nih.govresearchgate.net
Hypothetical Biosynthetic Steps for 6-Isopentenyloxyisobergapten
The specific biosynthetic route to this compound has not been fully elucidated in scientific literature. However, based on its chemical structure—an isobergapten (B191572) core with an O-linked isopentenyl group at position 6—a plausible pathway can be hypothesized. This pathway would necessarily follow the general synthesis of the angular furanocoumarin core, followed by a series of specific tailoring reactions.
The structure of this compound is chemically defined as 5-methoxy-6-((3-methyl-2-butenyl)oxy)-2H-furo[2,3-h]-1-benzopyran-2-one. nih.gov This indicates that the core is isobergapten (5-methoxyangelicin) and the substituent at C-6 is an isopentenyloxy group.
The hypothetical pathway would diverge from the angelicin backbone, requiring a series of specific hydroxylations, followed by differential alkylation (methylation and prenylation).
Formation of Angelicin Core : The pathway proceeds as described in section 3.1, yielding the parent angular furanocoumarin, angelicin.
Sequential Hydroxylation : To generate the necessary sites for substitution, angelicin would likely undergo two separate hydroxylation reactions catalyzed by cytochrome P450 enzymes. First, hydroxylation at the C-5 position would be catalyzed by an "angelicin 5-hydroxylase". nih.gov This would be followed by a second hydroxylation at the C-6 position, catalyzed by a putative "angelicin 6-hydroxylase," to form a key intermediate: 5,6-dihydroxyangelicin.
Differential Alkylation : This dihydroxy intermediate would then be the substrate for two distinct enzymes:
O-Methylation : A specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) would methylate the hydroxyl group at C-5, forming 6-hydroxyisobergapten.
O-Prenylation : The remaining hydroxyl group at C-6 would then be targeted by an O-prenyltransferase (O-PT). This enzyme would transfer a dimethylallyl (isopentenyl) moiety from DMAPP to the C-6 hydroxyl group, forming the final product, this compound.
The biosynthesis of this compound involves two distinct prenylation events. The first is the C-prenylation of umbelliferone at the C-8 position to form osthenol, a well-established step in angular furanocoumarin synthesis. oup.comnih.gov
The second, a key hypothetical step, is the O-prenylation at the C-6 hydroxyl group of a 6-hydroxyisobergapten intermediate. This type of reaction attaches a prenyl group via an ether linkage. Research has identified aromatic O-prenyltransferases (O-PTs) belonging to the UbiA superfamily in plants such as Citrus and Angelica. These membrane-bound enzymes are responsible for the O-prenylation of various coumarins and provide a strong mechanistic precedent for the final proposed step in this compound biosynthesis. The existence of such enzymes makes the hypothetical O-prenylation of a hydroxylated angelicin derivative a scientifically sound proposal.
While the specific enzymes for the this compound pathway have not been isolated, their probable classes can be inferred from extensive research into coumarin biosynthesis.
| Hypothetical Step | Enzyme Class | Substrate | Product |
| C-8 Prenylation | Umbelliferone 8-Prenyltransferase (U8PT) | Umbelliferone | Osthenol |
| Furan Ring Cyclization | Columbianetin Synthase (CYP450) | Osthenol | (+)-Columbianetin |
| Furan Ring Aromatization | Angelicin Synthase (CYP450) | (+)-Columbianetin | Angelicin |
| C-5 Hydroxylation | Angelicin 5-Hydroxylase (CYP450) | Angelicin | 5-Hydroxyangelicin |
| C-6 Hydroxylation | Angelicin 6-Hydroxylase (CYP450) | 5-Hydroxyangelicin | 5,6-Dihydroxyangelicin |
| C-5 O-Methylation | O-Methyltransferase (OMT) | 5,6-Dihydroxyangelicin | 6-Hydroxyisobergapten |
| C-6 O-Prenylation | O-Prenyltransferase (O-PT) | 6-Hydroxyisobergapten | This compound |
This table presents a hypothetical sequence of enzymatic reactions based on known biosynthetic logic for related compounds.
The enzymes responsible are likely members of large, well-characterized families:
Cytochrome P450s (CYPs) : These enzymes are crucial for the hydroxylation and cyclization steps. nih.gov
Prenyltransferases (PTs) : Both C-prenyltransferases and O-prenyltransferases are required. Plant PTs generally show high specificity for their substrates and the position of prenylation. oup.com The identification of distinct PTs for C-6 and C-8 prenylation of umbelliferone supports the concept of highly specific enzymes for each step. nih.gov
O-Methyltransferases (OMTs) : These enzymes are responsible for adding methyl groups to hydroxyl moieties, a common tailoring step in the biosynthesis of complex furanocoumarins like bergapten (B1666803) and isobergapten. nih.govresearchgate.net
Further research involving transcriptomics and functional enzyme characterization in plants known to produce this compound, such as those from the genus Heracleum, would be necessary to isolate and confirm the roles of these hypothetical enzymes.
Chemical Synthesis and Analog Development
Total Synthesis Approaches to 6-Isopentenyloxyisobergapten
The de novo construction of the this compound scaffold, while not extensively detailed in dedicated literature, can be conceptualized through established principles of furanocoumarin synthesis. The core of the molecule is an angular furanocoumarin, specifically a derivative of angelicin (B190584). Therefore, total synthesis strategies would likely converge on the formation of the isobergapten (B191572) core, followed by the introduction of the isopentenyloxy side chain.
A plausible retrosynthetic analysis would disconnect the isopentenyloxy group via an ether linkage, revealing isobergaptol (B150248) (6-hydroxyisobergapten) as a key intermediate. The synthesis of isobergaptol itself would then be the primary focus. Approaches to angular furanocoumarins often involve the construction of the furan (B31954) ring onto a pre-existing coumarin (B35378) nucleus.
One potential pathway could start from a suitably substituted benzene (B151609) derivative, which would be elaborated to form the coumarin ring system, for instance, through a Pechmann or Perkin condensation. Subsequent steps would then focus on the regioselective formation of the furan ring. A common method involves the introduction of an allyl group at the 7-position of the coumarin, followed by oxidative cyclization to form the dihydrofuran ring, and subsequent dehydrogenation to the furan. The regioselectivity of the furan ring annulation is a critical step in differentiating between linear (psoralen-type) and angular (angelicin-type) furanocoumarins. For the synthesis of the angular isobergapten core, strategies that direct the cyclization to the 8-position of the coumarin would be essential.
Semisynthetic Strategies from Natural Precursors
A more direct and likely higher-yielding approach to this compound is through semisynthesis, starting from a readily available natural precursor. The most logical precursor is isobergaptol, which possesses the complete angular furanocoumarin core with a hydroxyl group at the desired position for etherification. Isobergaptol can be isolated from various plant sources.
The key transformation in this semisynthetic route is the etherification of the 6-hydroxyl group of isobergaptol with an isopentenyl electrophile. This reaction is a type of Williamson ether synthesis.
Table 1: Proposed Semisynthetic Route to this compound
| Step | Reactants | Reagents and Conditions | Product |
| Etherification | Isobergaptol, Isopentenyl bromide | Base (e.g., K₂CO₃, NaH, DBU), Solvent (e.g., Acetone (B3395972), DMF), Room Temperature to Reflux | This compound |
This table presents a generalized protocol based on standard organic synthesis methodologies for the prenylation of phenols.
The reaction would typically involve deprotonation of the phenolic hydroxyl group of isobergaptol with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide would then react with an isopentenyl halide, such as isopentenyl bromide, in an SN2 reaction to form the desired ether linkage. The choice of solvent, such as acetone or dimethylformamide (DMF), and the reaction temperature can be optimized to improve the yield and minimize potential side reactions.
Design and Synthesis of Structural Analogs
The development of structural analogs of this compound is a crucial step in understanding its structure-activity relationships. The design of these analogs can focus on several key regions of the molecule: the isopentenyloxy side chain, the furan ring, and the coumarin core.
Modification of the Isopentenyloxy Side Chain: Analogs with variations in the length, branching, and degree of unsaturation of the alkoxy side chain could be synthesized using the same semisynthetic approach from isobergaptol. For example, geranyl bromide or farnesyl bromide could be used in place of isopentenyl bromide to generate analogs with longer terpenoid chains.
Modification of the Furanocoumarin Core: The synthesis of analogs with modifications to the core structure would require more elaborate synthetic sequences, likely starting from different precursors or employing regioselective functionalization techniques. For instance, analogs with different substitution patterns on the benzene ring could be prepared by starting with appropriately substituted coumarin precursors.
Table 2: Examples of Potential Structural Analogs of this compound
| Analog Type | Structural Modification | Synthetic Approach |
| Side-Chain Homologs | Alkoxy chain of varying lengths (e.g., geranyloxy, farnesyloxy) | Semisynthesis from isobergaptol with corresponding alkyl halides |
| Saturated Side-Chain | Isoamyloxy side chain | Catalytic hydrogenation of the isopentenyloxy double bond |
| Core Isomers | Linear furanocoumarin (psoralen-type) scaffold | Total synthesis starting from a different coumarin precursor or regioselective furan ring formation |
| Substituted Core | Introduction of substituents (e.g., halogens, alkyl groups) on the aromatic ring | Synthesis from a substituted coumarin precursor |
Regioselective Functionalization and Derivatization
The furanocoumarin scaffold of this compound offers several sites for regioselective functionalization and derivatization, allowing for the fine-tuning of its chemical properties.
Electrophilic Aromatic Substitution: The benzene ring of the coumarin core is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the existing ether and lactone functionalities will influence the position of the incoming substituent.
Furan Ring Chemistry: The furan ring can also undergo specific chemical transformations. For example, it can participate in Diels-Alder reactions, although the aromaticity of the furan ring makes it less reactive than a simple furan.
Derivatization of the Isopentenyloxy Side Chain: The double bond in the isopentenyloxy side chain is a key site for derivatization. It can undergo a variety of reactions, including:
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide.
Dihalogenation: Addition of halogens (e.g., Br₂) across the double bond.
Hydroxylation: Conversion to a diol using reagents like osmium tetroxide or potassium permanganate.
These derivatization reactions provide a means to introduce new functional groups and stereocenters into the molecule, further expanding the library of potential analogs for scientific investigation.
Advanced Analytical Characterization of 6 Isopentenyloxyisobergapten
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a detailed view of the molecular structure by probing the interaction of molecules with electromagnetic radiation. A combination of techniques is typically employed to assemble a complete and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. For 6-Isopentenyloxyisobergapten, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for a full structural assignment.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their hybridization and chemical environment.
While specific, experimentally-derived NMR data for this compound from peer-reviewed literature is not publicly available in the searched databases, a theoretical analysis based on its known structure allows for the prediction of characteristic signals.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 (C=O) | - | ~160.5 |
| 3 | d, ~6.3 | ~112.9 |
| 4 | d, ~8.1 | ~145.0 |
| 4a | - | ~113.5 |
| 5 | s, ~7.3 | ~105.2 |
| 5a | - | ~149.8 |
| 6 | - | ~132.8 |
| 8 | - | ~152.0 |
| 8a | - | ~107.0 |
| 9 | s, ~7.7 | ~149.5 |
| 5-OCH₃ | s, ~4.1 | ~60.3 |
| 1' (O-CH₂) | d, ~4.7 | ~70.0 |
| 2' (=CH) | t, ~5.6 | ~119.5 |
| 3' (C(CH₃)₂) | - | ~139.0 |
| 4' (CH₃) | s, ~1.8 | ~25.9 |
| 5' (CH₃) | s, ~1.8 | ~18.3 |
Note: These are predicted values based on the general chemical shifts for furanocoumarins and related structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.
For this compound, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) would be used to measure the exact mass of the molecular ion. The molecular formula is established as C₁₉H₂₀O₅. The theoretical exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value, with a very low mass error (typically <5 ppm) confirming the proposed formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a key fragmentation would be the loss of the isopentenyl side chain (C₅H₈), which would result in a prominent fragment ion.
Interactive Table: HRMS Data for this compound
| Parameter | Data |
| Molecular Formula | C₁₉H₂₀O₅ |
| Theoretical Exact Mass [M] | 328.1311 |
| Theoretical [M+H]⁺ | 329.1389 |
| Key Fragmentation | Loss of isopentenyl group (-C₅H₈) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for characterizing compounds containing chromophores, which are parts of the molecule that absorb light. Furanocoumarins, including this compound, possess a highly conjugated system of double bonds, making them strong absorbers of UV radiation. The UV spectrum provides a characteristic fingerprint, with absorption maxima (λmax) indicating the nature of the conjugated system. The typical UV spectrum for furanocoumarins shows several absorption bands in the range of 200-400 nm.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3050-3150 | Aromatic C-H | Stretching |
| ~2850-2960 | Aliphatic C-H | Stretching |
| ~1720-1740 | Lactone C=O (carbonyl) | Stretching |
| ~1580-1620 | Aromatic C=C | Stretching |
| ~1000-1300 | C-O (ether and furan) | Stretching |
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is a set of laboratory techniques for the separation of mixtures. For natural product chemistry, it is indispensable for both the isolation of pure compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of furanocoumarins. A reversed-phase HPLC method, typically using a C18 column, is effective for separating furanocoumarins with high resolution. The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the furanocoumarin core is a strong chromophore. The purity of an isolated sample of this compound can be determined by HPLC, where a single, sharp peak indicates a high degree of purity. This method can also be developed into a quantitative assay by creating a calibration curve with a pure reference standard.
Other chromatographic techniques such as Thin-Layer Chromatography (TLC) are used for rapid, qualitative monitoring of fractions during the isolation process, while Gas Chromatography (GC), sometimes coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile or derivatized furanocoumarins.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of furanocoumarins due to its high resolution, sensitivity, and adaptability. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the separation of these compounds. oup.com
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. nih.govsemanticscholar.org The separation mechanism is based on the differential partitioning of analytes between the stationary and mobile phases. For furanocoumarins, a gradient elution is often preferred, where the mobile phase composition is changed over time to achieve optimal separation of a complex mixture. A common mobile phase consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. vienkiemnghiem.gov.vn
Detection is frequently accomplished using a Photodiode Array (PDA) or Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.govnih.gov Coupling HPLC with Mass Spectrometry (LC-MS) offers even greater selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. acs.org Given its relatively nonpolar isopentenyloxy side chain, this compound is expected to be well-retained on a C18 column, eluting later than its less hydrophobic analogues like bergapten (B1666803).
Table 1: Representative HPLC Parameters for Furanocoumarin Analysis
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatography system |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) at 254 nm and 310 nm |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many furanocoumarins can be analyzed directly, derivatization may sometimes be employed to increase volatility and improve peak shape. The coupling of GC with a Mass Spectrometer (GC-MS) is particularly valuable, as it combines the high separation efficiency of GC with the definitive identification capabilities of MS. mdpi.com
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas (usually helium). mdpi.comnih.gov The column, commonly coated with a nonpolar stationary phase like 5% phenyl-polydimethylsiloxane (e.g., HP-5MS), separates compounds based on their boiling points and interactions with the stationary phase. nih.govtdi-bi.com A programmed temperature gradient is used to elute compounds over a wide range of volatilities. mdpi.com
Upon elution from the column, molecules enter the MS detector, where they are typically ionized by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are detected. The fragmentation pattern of furanocoumarins is well-documented and often involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.comcdnsciencepub.com For this compound, characteristic fragmentation would also include cleavage of the ether-linked isopentenyl side chain, leading to specific, identifiable mass fragments that confirm the compound's structure.
Table 2: Typical GC-MS Operating Conditions for Furanocoumarin Analysis
| Parameter | Value/Description |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful and efficient alternative to HPLC and GC for phytochemical analysis, offering advantages such as low sample and reagent consumption, high separation efficiency, and rapid analysis times. mdpi.com For neutral compounds like many furanocoumarins, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective. nih.gov
In MEKC, a surfactant (such as sodium cholate (B1235396) or sodium dodecyl sulfate) is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. nih.gov These micelles form a pseudo-stationary phase. Separation occurs based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. Neutral analytes, which would otherwise migrate with the electroosmotic flow, are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the micellar core and thus migrate more slowly. nih.gov
The separation of a complex mixture of furanocoumarins can be optimized by adjusting parameters such as the type and concentration of the surfactant, the pH of the buffer, the applied voltage, and the capillary temperature. nih.gov The addition of an organic modifier, like methanol, to the buffer can further enhance resolution. nih.gov Due to its significant hydrophobic character from the isopentenyloxy group, this compound would be expected to show strong interaction with the micellar phase in an MEKC system, leading to a relatively long migration time compared to more polar furanocoumarins.
Table 3: Illustrative MEKC Method for the Separation of Furanocoumarins
| Parameter | Value/Description |
| Instrument | Capillary Electrophoresis System with DAD |
| Capillary | Fused-silica, 50 µm ID (Total length: 64.5 cm, Effective length: 56 cm) |
| Background Electrolyte | 50 mM Sodium tetraborate (B1243019) buffer with 45 mM Sodium cholate |
| Organic Modifier | 20% (v/v) Methanol |
| Buffer pH | 9.0 |
| Applied Voltage | 30 kV |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic injection (50 mbar for 5 s) |
| Detection | Diode-Array Detector (DAD) at 210 nm and 315 nm |
Mechanistic Investigations of Biological Activities
In Vitro Antimycobacterial Activity of 6-Isopentenyloxyisobergapten
Recent research has highlighted the potential of this compound as an antimycobacterial agent, with studies focusing on its inhibitory effects against pathogenic mycobacterial strains.
Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Ra)
Bioassay-guided fractionation of extracts from the medicinal plant Heracleum maximum identified this compound as a principal constituent responsible for the plant's antimycobacterial activity. caldic.com In vitro studies have demonstrated its efficacy against the H37Ra strain of Mycobacterium tuberculosis. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 167 μM and an IC50 value of 27 μM against this strain. caldic.comresearchgate.net This inhibitory action underscores the potential of this compound as a lead compound for the development of novel antituberculosis therapies. The presence of an isoprenyl group in its structure is thought to contribute significantly to its antimycobacterial potency.
Comparative Efficacy with Other Furanocoumarins
When compared to other furanocoumarins isolated from the same plant source, this compound displayed superior activity against Mycobacterium tuberculosis H37Ra. caldic.com Other related compounds, such as bergapten (B1666803), isobergapten (B191572), angelicin (B190584), sphondin, pimpinellin (B192111), and isopimpinellin, were found to be less active, with significantly higher MIC and IC50 values. caldic.comresearchgate.net This suggests that the specific structural features of this compound, particularly the isopentenyloxy side chain, are crucial for its potent antimycobacterial effects.
| Furanocoumarin | MIC (μM) against M. tuberculosis H37Ra | IC50 (μM) against M. tuberculosis H37Ra |
|---|---|---|
| This compound | 167 | 27 |
| Pimpinellin | 812 | 389 |
| Bergapten | 925 | 125 |
| Isopimpinellin | 1625 | 406 |
| Sphondin | 1859 | 351 |
| Isobergapten | 1850 | 344 |
| Angelicin | 2149 | 350 |
Broader Spectrum Pharmacological and Biological Potential of Furanocoumarins
The furanocoumarin chemical class, to which this compound belongs, exhibits a wide range of pharmacological and biological activities. These compounds are secondary metabolites in various plants and are known for their defensive roles against pathogens.
Antifungal Activities
Furanocoumarins have demonstrated notable antifungal properties against a variety of fungal strains. For instance, (S)-(-)-oxypeucedanin hydrate (B1144303) and (R)-(+)-oxypeucedanin hydrate have shown significant activity against Candida albicans and Microsporum audouinii, with a reported MIC of 9.76 µg/mL for both. researchgate.net Bergapten has also been tested against C. albicans, showing an MIC of 250 µg/mL. researchgate.net The antifungal potential of these compounds highlights their capacity to interfere with fungal growth and viability, making them subjects of interest for the development of new antifungal agents.
| Furanocoumarin | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| (S)-(-)-Oxypeucedanin hydrate | Candida albicans | 9.76 |
| (R)-(+)-Oxypeucedanin hydrate | Candida albicans | 9.76 |
| (S)-(-)-Oxypeucedanin hydrate | Microsporum audouinii | 9.76 |
| (R)-(+)-Oxypeucedanin hydrate | Microsporum audouinii | 9.76 |
| Bergapten | Candida albicans | 250 |
General Antimicrobial Properties
The antimicrobial spectrum of furanocoumarins extends to various bacteria. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, (S)-(-)-oxypeucedanin hydrate and (R)-(+)-oxypeucedanin hydrate exhibited significant activity against Bacillus cereus with an MIC of 9.76 µg/mL. researchgate.net Furthermore, a series of substituted furanocoumarins have been identified as novel antibacterial translation inhibitors, with some demonstrating MIC values against Escherichia coli comparable to the antibiotic Erythromycin. researchgate.netnih.gov This broad antimicrobial action suggests that furanocoumarins could serve as a scaffold for the development of new antibacterial agents to combat drug-resistant pathogens.
| Furanocoumarin Derivative | Bacterial Strain | MIC (µM) |
|---|---|---|
| (S)-(-)-Oxypeucedanin hydrate | Bacillus cereus | 9.76 (µg/mL) |
| (R)-(+)-Oxypeucedanin hydrate | Bacillus cereus | 9.76 (µg/mL) |
| Substituted Furanocoumarin (Compound 19) | Escherichia coli | 15.18 |
Anti-Inflammatory Mechanisms
Furanocoumarins have been investigated for their anti-inflammatory properties, with research pointing to their ability to modulate key inflammatory pathways. One of the primary mechanisms involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. nih.gov The furanocoumarin isogosferol, for instance, has been shown to potently attenuate NO production and also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. nih.govnih.gov Another furanocoumarin, 6′,7′-dihydroxybergamottin, isolated from Kaffir lime, demonstrated significant inhibitory effects on NO, iNOS, and COX-2 production with IC50 values of 16.16 µg/mL, 18.63 µg/mL, and 18.19 µg/mL (in HT-29 cells) respectively. mdpi.com These findings suggest that furanocoumarins can exert anti-inflammatory effects by targeting critical mediators of the inflammatory response.
| Furanocoumarin | Inflammatory Mediator | IC50 (µg/mL) | Cell Line |
|---|---|---|---|
| 6′,7′-Dihydroxybergamottin | NO Production | 16.16 | RAW264.7 |
| 6′,7′-Dihydroxybergamottin | iNOS Production | 18.63 | RAW264.7 |
| 6′,7′-Dihydroxybergamottin | COX-2 Production | 18.19 | HT-29 |
| Oxypeucedanin Hydrate | NO Production | 18.23 | RAW264.7 |
| Oxypeucedanin Hydrate | iNOS Production | 22.54 | RAW264.7 |
| Oxypeucedanin Hydrate | COX-2 Production | 22.27 | HT-29 |
Antioxidant Effects
Furanocoumarins, a class of natural compounds to which this compound belongs, are recognized for their antioxidant properties. nih.gov These compounds are produced by various plants, often as a defense mechanism against stressors. nih.gov Research into furan (B31954) natural derivatives has highlighted their capacity to exert regulatory effects on cellular activities, in part through their antioxidant action. nih.govresearchgate.net This activity is linked to their ability to modify signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways. researchgate.net
Studies on various furanocoumarins isolated from plants like those of the Heracleum genus demonstrate their potential to scavenge free radicals and reduce oxidative stress. nih.govjchemrev.com For instance, extracts from the stem bark of a Moraceae species, containing furanocoumarins, have shown antioxidant activity. tandfonline.com While direct and extensive studies on the antioxidant capacity of this compound are not widely detailed, its structural similarity to other known antioxidant furanocoumarins suggests a similar potential. nih.govijhmcr.com The presence of the isoprenyl group in its structure may contribute to its biological activities, including its antioxidant effects. nih.gov
Anticarcinogenic and Cytotoxic Potential (referencing related furanocoumarins)
The anticarcinogenic and cytotoxic potential of furanocoumarins is a significant area of research. researchgate.netnih.gov While direct studies on this compound are limited, extensive research on related furanocoumarins provides a strong basis for its potential in this area. nih.govmdpi.com Furanocoumarins have demonstrated protective and therapeutic effects against a wide range of cancers, including leukemia, glioma, breast, lung, and colon cancer. researchgate.netnih.govnih.gov
Experimental findings show that these compounds can induce apoptosis (programmed cell death), autophagy, and cell cycle arrest in malignant cells. researchgate.netnih.gov The anticancer activity is often linked to the chemical structure, such as the presence of methoxy (B1213986) or isopentenyloxy groups on the coumarin (B35378) ring. mdpi.com For example, compounds like bergapten, xanthotoxin, and imperatorin (B1671801) have shown significant cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net One study found that several furanocoumarins demonstrated preferential cytotoxicity against cancer cells compared to normal cells. researchgate.net Phellopterin, a furanocoumarin, showed high anti-tumor activity toward multiple myeloma cells. researchgate.net This suggests that furanocoumarins as a class are promising candidates for anticancer drug development. nih.gov
Table 1: Cytotoxic Activity of Selected Furanocoumarins Against Cancer Cell Lines
| Furanocoumarin | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Phellopterin | U-266 (Multiple Myeloma) | 44.3 ± 1.4 | researchgate.net |
| Phellopterin | SK-MM-1 (Multiple Myeloma) | 69.1 ± 1.2 | researchgate.net |
| Phellopterin | RPMI-8226 (Multiple Myeloma) | 85.7 ± 1.8 | researchgate.net |
| Bergapten | MCF-7 (Breast Cancer) | Dose-dependent inhibition | mdpi.com |
| Bergapten | ZR-75 (Breast Cancer) | Dose-dependent inhibition | mdpi.com |
| Imperatorin | SGC-7901 (Gastric Cancer) | Induces apoptosis | nih.gov |
Exploration of Molecular Targets and Mechanism of Action in Biological Systems
The biological activities of furanocoumarins stem from their ability to modulate multiple molecular signaling pathways. researchgate.netmdpi.com These compounds can trigger apoptosis, autophagy, and affect angiogenesis and metastasis through the regulation of complex cellular mechanisms. mdpi.comresearchgate.net
Key molecular targets and pathways affected by furanocoumarins include:
NF-κB and PI3K/Akt Pathways: Furanocoumarins have been shown to inactivate the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and inhibit the Phosphatidylinositol 3-kinase/RAC-α Serine/Threonine-Protein Kinase (PI3K/Akt) signaling cascade. nih.govresearchgate.net These pathways are crucial for cell survival and proliferation, and their inhibition can lead to apoptosis. nih.gov
p53 Modulation: The tumor suppressor protein p53 is another target. Bergapten, for example, activates p53, which in turn can initiate apoptosis in cancer cells. mdpi.com
Cell Cycle Arrest: Furanocoumarins can block the cell cycle at various phases. researchgate.net Bergapten has been observed to cause a G0/G1 phase block in breast cancer cells. mdpi.com Other furanocoumarins have been associated with G2/M phase arrest. researchgate.net
Cyclin-Dependent Kinases (CDKs): Recent computational studies have explored the potential of furanocoumarins to inhibit CDKs, which are key regulators of the cell cycle. tandfonline.com Targeting CDK4, for instance, is a promising strategy for cancer therapy, and certain furanocoumarins have shown potential as selective antagonists. tandfonline.com
MAPK Pathway: Furan natural derivatives can modify the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating various cellular processes including proliferation, differentiation, and apoptosis. researchgate.net
These multitargeted actions highlight the therapeutic potential of furanocoumarins, including this compound, by interfering with several key processes that are dysregulated in cancer and other diseases. researchgate.netbohrium.com
Structure Activity Relationship Sar Studies
Experimental Structure-Activity Relationship Investigations
Experimental SAR studies involve the synthesis and biological evaluation of a series of structurally related compounds to determine how specific modifications affect their activity. This approach has been instrumental in understanding the structural requirements for the biological effects of furanocoumarins, including 6-isopentenyloxyisobergapten.
The presence and nature of the isoprenoid side chain are critical determinants of the biological activity of furanocoumarins. The isopentenyloxy group in this compound plays a significant role in its observed bioactivities. For instance, in studies on the antimycobacterial properties of furanocoumarins, this compound exhibited notably higher activity against Mycobacterium tuberculosis than its parent compound, isobergapten (B191572), and other related furanocoumarins lacking this side chain. This suggests that the lipophilic and flexible isopentenyloxy moiety may enhance the compound's ability to penetrate the mycobacterial cell wall or interact with its molecular target.
Research on other furanocoumarins further underscores the importance of the isoprenyl group. Studies on the anticancer activity of furanocoumarins have shown that the presence of an isoprenyl moiety at certain positions on the coumarin (B35378) skeleton is crucial for achieving higher pro-apoptotic activity. bohrium.comnih.gov For example, imperatorin (B1671801), which possesses an isoprenyloxy group at the C-8 position, was found to be the most effective among several tested furanocoumarins in inducing apoptosis in human glioma cells. bohrium.comnih.gov Conversely, the substitution of a methoxy (B1213986) group with an isopentenyloxy moiety at the C-5 position has been reported to decrease the pro-apoptotic properties of some furanocoumarins. nih.gov These findings highlight that the contribution of the isoprenyl group to biological activity is not only dependent on its presence but also on its specific location on the furanocoumarin core.
Table 1: Comparison of Antimycobacterial Activity of Furanocoumarins
| Compound | Presence of Isoprenyl Moiety | Position of Substituent | Antimycobacterial Activity (MIC µM) |
|---|---|---|---|
| This compound | Yes | C-6 | 167 |
| Isobergapten | No | - | 1850 |
| Bergapten (B1666803) | No | - | 925 |
| Angelicin (B190584) | No | - | 2149 |
| Pimpinellin (B192111) | No | - | 812 |
| Isopimpinellin | No | - | 1625 |
This table is based on data from studies on the antimycobacterial activity of furanocoumarins.
The fundamental structure of the furanocoumarin core, which can be either linear (psoralen type) or angular (angelicin type), significantly influences the biological activity profile. researchgate.net this compound possesses an angular furanocoumarin skeleton. The angular fusion of the furan (B31954) ring to the coumarin backbone creates a distinct three-dimensional shape compared to linear furanocoumarins, which can lead to different interactions with biological targets.
The specific position of substituents on the furanocoumarin scaffold is a crucial factor governing their biological effects. As highlighted in the context of the isoprenyl moiety, its placement can dramatically alter the activity of the molecule. For instance, an isoprenyl group at the C-8 position of the coumarin skeleton has been associated with enhanced pro-apoptotic activity in glioma cells. bohrium.comnih.gov
In the case of this compound, the isopentenyloxy group is located at the C-6 position of the isobergapten (an angular furanocoumarin) nucleus. This specific positioning, in combination with the methoxy group at the C-5 position, contributes to its unique biological profile. Studies on various furanocoumarin derivatives have consistently shown that the type, number, and location of substituents on the aromatic ring system are critical for their biological actions, including anticancer and antimicrobial activities. nih.govnih.gov The electronic effects (electron-donating or withdrawing) and steric hindrance of these substituents can influence the molecule's ability to interact with its biological target. sci-hub.se
Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies employ computational methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
For furanocoumarin derivatives, QSAR models have been developed to predict their inhibitory effects on various enzymes, such as cytochrome P450 (CYP) isoforms. nih.govingentaconnect.com These models typically use a range of molecular descriptors, including:
Lipophilicity (logP): The partitioning of a compound between an oily and an aqueous phase, which influences its ability to cross cell membranes.
Molecular Volume and Surface Area: Descriptors of molecular size and shape.
Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.
Topological Indices: Numerical descriptors that characterize the bonding arrangement of atoms in a molecule.
A study on the CYP3A4 inhibitory effects of 37 furanocoumarin derivatives revealed that descriptors such as logP, molecular volume, molecular weight, molecular surface area, and polar surface area were significantly correlated with their inhibitory activity. nih.govingentaconnect.com Such QSAR models can be valuable tools for predicting the potential of new furanocoumarin derivatives, including analogues of this compound, to interact with specific biological targets. For instance, a 3D-QSAR model for the antifungal activities of coumarin derivatives has been constructed, providing insights for designing more potent antifungal agents. nih.gov
Table 2: Key Descriptors in QSAR Models for Furanocoumarin Activity
| Descriptor | Physicochemical Property | Relevance to Biological Activity |
|---|---|---|
| logP | Lipophilicity | Membrane permeability and hydrophobic interactions with target |
| Molecular Volume | Size and Shape | Steric fit within the binding site |
| Polar Surface Area (PSA) | Polarity | Hydrogen bonding potential and membrane permeability |
| HOMO/LUMO Energy | Electronic Reactivity | Propensity to participate in chemical reactions |
This table summarizes key descriptors commonly used in QSAR studies of furanocoumarins.
Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein, to form a stable complex. researchgate.netsarjournal.commdpi.com These methods provide a three-dimensional visualization of the ligand-receptor interaction at the atomic level, offering insights into the binding mode and the key amino acid residues involved in the interaction.
While specific molecular docking studies for this compound are not extensively reported in the literature, such studies have been performed on other furanocoumarins and related compounds to elucidate their mechanism of action. mdpi.comnih.govnih.govresearchgate.net For example, docking studies have been used to investigate the interaction of furanocoumarins with the active site of enzymes like cytochrome P450. These studies can help to explain the inhibitory effects observed experimentally and guide the design of more selective inhibitors.
A hypothetical docking study of this compound into a target protein would involve:
Obtaining the three-dimensional structure of the target protein, either from experimental data (e.g., X-ray crystallography) or through homology modeling.
Generating a 3D conformation of this compound.
Using a docking algorithm to place the ligand into the binding site of the protein in various possible orientations and conformations.
Scoring the different poses based on their predicted binding affinity, which is calculated based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces).
The results of such a study could reveal how the isopentenyloxy side chain and the furanocoumarin core of this compound contribute to its binding affinity and specificity for a particular biological target.
Future Research Directions and Applications in Chemical Biology
Discovery of Novel Biological Activities and Targets
Future research into 6-isopentenyloxyisobergapten will likely focus on expanding its known biological activity profile and identifying its specific molecular targets. Currently, its most well-documented activity is against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Detailed research findings have identified this compound as a principal antimycobacterial constituent from the roots of Heracleum maximum. chemfaces.comresearchgate.net Bioassay-guided fractionation of root extracts revealed its potent inhibitory effects. chemfaces.comchemfaces.com Studies have shown that it is more active than several other furanocoumarins isolated from the same source, an attribute potentially linked to its distinctive isoprenyl group. chemfaces.comnih.gov
| Compound | Organism | MIC (μM) | IC₅₀ (μM) | Source |
| This compound | Mycobacterium tuberculosis H37Ra | 167 | 27 | chemfaces.comchemfaces.comnih.gov |
| (3R,8S)-Falcarindiol | Mycobacterium tuberculosis H37Ra | 24 | 6 | chemfaces.com |
| Bergapten (B1666803) | Mycobacterium tuberculosis H37Ra | 925 | 125 | chemfaces.com |
| Isobergapten (B191572) | Mycobacterium tuberculosis H37Ra | 1850 | 344 | chemfaces.com |
| Angelicin (B190584) | Mycobacterium tuberculosis H37Ra | 2149 | 350 | chemfaces.com |
| Sphondin | Mycobacterium tuberculosis H37Ra | 1859 | 351 | chemfaces.com |
| Pimpinellin (B192111) | Mycobacterium tuberculosis H37Ra | 812 | 389 | chemfaces.com |
| Isopimpinellin | Mycobacterium tuberculosis H37Ra | 1625 | 406 | chemfaces.com |
| MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration. | ||||
| Data sourced from studies on constituents of Heracleum maximum. |
Future investigations should aim to uncover the precise molecular targets of this antimycobacterial activity. Techniques such as affinity chromatography, target-based screening against known mycobacterial enzymes, and genetic profiling of resistant mutants could elucidate its mechanism of action. Beyond tuberculosis, screening this compound against a broader panel of pathogenic bacteria, fungi, viruses, and cancer cell lines could reveal novel therapeutic applications. nih.gov
Chemo-Enzymatic Synthesis and Biocatalysis
While the total chemical synthesis of complex natural products is possible, chemo-enzymatic approaches offer a more efficient, sustainable, and stereoselective alternative. beilstein-journals.org The development of a chemo-enzymatic route to this compound is a promising avenue for future research, enabling access to larger quantities of the compound for extensive biological testing.
The biosynthesis of furanocoumarins in plants involves key enzymes like prenyltransferases (PTs) and cytochrome P450s (CYP450s) that catalyze specific modifications to a core coumarin (B35378) scaffold. acs.orgsciopen.com A potential chemo-enzymatic strategy would involve:
Chemical or Biosynthesis of the Isobergapten Core: The isobergapten scaffold could be produced through established chemical synthesis methods or via biocatalysis using engineered microorganisms. chemsrc.com The biosynthesis would start from a simple precursor like umbelliferone (B1683723), which is converted through several enzymatic steps involving P450 enzymes to form the angular furanocoumarin structure of isobergapten. acs.orgmdpi.com
Enzymatic Isopentenylation: The crucial step would be the attachment of the isopentenyl group. This could be achieved using a specific O-prenyltransferase enzyme that recognizes the hydroxyl group of isobergapten. Identifying and cloning the gene for this specific enzyme from Heracleum species would be critical. The enzyme could then be expressed in a microbial host like Escherichia coli or Saccharomyces cerevisiae. mdpi.com These engineered microbes can be used as whole-cell biocatalysts to convert synthetically or biologically produced isobergapten into the final product. acs.orgresearchgate.net
Challenges in this approach include the difficulty of expressing membrane-bound plant enzymes like PTs and P450s in microbial hosts. mdpi.com Future work will need to focus on enzyme discovery, protein engineering to improve solubility and activity, and metabolic engineering of the host organism to ensure an adequate supply of necessary co-factors and precursors like dimethylallyl pyrophosphate (DMAPP). acs.org
Advanced Analytical Methodologies for Complex Biological Matrices
To understand the pharmacokinetics, metabolism, and target engagement of this compound, robust and sensitive analytical methods are required for its detection and quantification in complex biological samples like plasma, urine, and tissue extracts. nih.gov While no methods have been published specifically for this compound, advanced techniques developed for other furanocoumarins are directly applicable. researchgate.netnih.gov
Future research should focus on developing and validating such methods for this compound. Key considerations include:
Sample Preparation: Efficient extraction from biological matrices is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for extracting various furanocoumarins from plant and biological samples and would be a suitable starting point. nih.govresearchgate.net
Separation and Detection: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers the high sensitivity and selectivity needed to measure low concentrations of the compound and its potential metabolites. nih.govvscht.cz Gas chromatography-mass spectrometry (GC/MS) could also be an alternative, though the stability of the compound under GC conditions would need to be assessed. vscht.cz
| Technique | Application | Advantages | Potential Challenges |
| UPLC-MS/MS | Quantification in plasma, urine, and tissue extracts. Metabolite identification. | High sensitivity, high selectivity, suitable for thermolabile compounds. | Matrix effects, requires expensive instrumentation. |
| GC/MS | Quantification in plant or other matrices. | Excellent separation efficiency, extensive compound libraries for identification. | Potential for thermal degradation of the analyte, requires derivatization for non-volatile compounds. |
| QuEChERS | Sample extraction from complex matrices (e.g., plant material, biological fluids). | Fast, simple, low solvent consumption, effective cleanup. | Recovery rates can vary depending on the analyte and matrix. nih.gov |
Validation of these methods according to regulatory guidelines will be essential for their use in preclinical and clinical studies, enabling a thorough characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Integration with Systems Biology and Omics Data for Mechanistic Insights
Systems biology approaches, which integrate various "omics" datasets (genomics, transcriptomics, proteomics, metabolomics), can provide a comprehensive understanding of the mechanism of action of this compound. nih.govnih.gov This is a key future direction that can move research beyond identifying a single target to understanding the compound's impact on entire biological networks.
For instance, to investigate its antimycobacterial effects, the following integrated omics approach could be employed:
Transcriptomics (RNA-Seq): Treating M. tuberculosis with this compound and analyzing changes in gene expression can identify pathways that are perturbed by the compound. This could reveal stress responses or metabolic pathways that are inhibited.
Proteomics: Quantitative proteomics can identify changes in protein levels upon treatment, highlighting proteins whose expression or stability is affected, which may represent direct or indirect targets.
Metabolomics: Analyzing the metabolic profile of treated bacteria can reveal which metabolic pathways are disrupted, providing functional validation for transcriptomic and proteomic findings. cd-genomics.com
Integrative Analysis: By combining these datasets, researchers can construct network models that illustrate how the compound's interaction with its initial target(s) propagates through the cellular system to produce the observed phenotype (e.g., bacterial death). nih.govnih.gov This approach can also help in predicting potential off-target effects or synergistic interactions with other drugs.
Such multi-omics analyses, while computationally intensive, offer the potential to unlock a deep, systems-level understanding of how this compound functions, accelerating its development for potential therapeutic applications. arxiv.org
Q & A
Basic Research Questions
Q. What experimental methodologies are used to isolate 6-Isopentenyloxyisobergapten from plant sources?
- Methodological Answer : Bioassay-guided fractionation is commonly employed, starting with solvent extraction (e.g., methanol or n-hexane) followed by chromatographic techniques like silica gel column chromatography. Antimycobacterial activity is tracked using assays such as the microplate resazurin assay (MRA) to isolate bioactive fractions . Final structural confirmation is achieved via NMR, MS, and polarimetry .
Q. How is the antimycobacterial activity of this compound quantified in vitro?
- Methodological Answer : Activity is assessed using minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values against strains like Mycobacterium tuberculosis H37Ra. For example, this compound exhibits an MIC of 167 μM and IC50 of 27 μM, benchmarked against other furanocoumarins (e.g., bergapten MIC = 925 μM) .
Q. What analytical techniques confirm the identity and purity of this compound?
- Methodological Answer : High-resolution NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for structural elucidation. Melting point determination (e.g., 96–97°C) and chromatographic purity checks (HPLC) are also standard .
Advanced Research Questions
Q. How can researchers optimize the extraction yield of this compound while preserving bioactivity?
- Methodological Answer : Solvent selection (polar vs. non-polar) and extraction duration must balance yield and compound stability. For instance, methanol extracts from Heracleum maximum roots retain bioactivity better than n-hexane extracts used in H. persicum studies . Fractionation protocols should prioritize bioactive fractions early to minimize degradation.
Q. What structural features of this compound contribute to its antimycobacterial activity compared to analogs like bergapten?
- Methodological Answer : The isopentenyloxy side chain likely enhances membrane permeability or target binding. Structure-activity relationship (SAR) studies comparing MIC/IC50 values of analogs (e.g., bergapten, isobergapten) suggest substituents at the 6-position significantly influence potency .
Q. How should researchers address discrepancies in bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
